![molecular formula C13H13NO7 B2894722 (2E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-nitrophenyl]acrylic acid CAS No. 893764-59-5](/img/structure/B2894722.png)
(2E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-nitrophenyl]acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an acrylic acid derivative, which means it contains a carboxylic acid group (-COOH) attached to a carbon-carbon double bond. The “2E” in the name indicates the geometry of this double bond. The compound also contains an ethoxy group (-OCH2CH3) and a nitro group (-NO2) attached to a phenyl ring (a six-carbon aromatic ring), which could give it unique properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the acrylic acid moiety, the ethoxy group, and the nitro group on the phenyl ring. These functional groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could make it somewhat soluble in water, while the ethoxy and phenyl groups could contribute to its solubility in organic solvents .Scientific Research Applications
Polymerization and Copolymer Synthesis
(2E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-nitrophenyl]acrylic acid and its derivatives are used in polymer chemistry, particularly in the synthesis of copolymers. For example, styrene and acrylic acid were copolymerized under controlled conditions using a specific initiator, leading to the synthesis of copolymers with various compositions and significant research applications in materials science (Couvreur et al., 2003). Similarly, studies have been conducted on the polymerization of acrylates and their derivatives using different methods, such as nitroxide-mediated polymerization, which plays a crucial role in the development of novel polymeric materials with specific properties and applications (Benoit et al., 1999).
Corrosion Inhibition
Research has also been conducted on the application of acrylamide derivatives, related to (2E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-nitrophenyl]acrylic acid, as corrosion inhibitors. These compounds have been studied for their effectiveness in protecting metals like copper in acidic environments. The derivatives exhibit properties that make them suitable for use as mixed-type inhibitors, contributing to the field of corrosion science and engineering (Abu-Rayyan et al., 2022).
Sensor Applications
Some derivatives of (2E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-nitrophenyl]acrylic acid have been used in the development of sensors. For instance, specific monomers have been synthesized and copolymerized to create pH and temperature-responsive polymeric sensors. These sensors have applications in detecting environmental changes and have significant implications in the field of environmental monitoring and analytical chemistry (Eftekhari‐Sis & Ghahramani, 2015).
Flame Retardance and Thermal Stability
Studies have also been focused on the incorporation of specific groups into polymers to enhance flame retardance and thermal stability. These properties are crucial for materials used in high-temperature environments or where fire safety is a concern. The modification of polymers with groups derived from (2E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-nitrophenyl]acrylic acid can lead to improved fire-retardant properties and thermal stability (Joseph & Tretsiakova-McNally, 2012).
Future Directions
properties
IUPAC Name |
(E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-nitrophenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO7/c1-2-20-13(17)8-21-11-5-3-9(4-6-12(15)16)7-10(11)14(18)19/h3-7H,2,8H2,1H3,(H,15,16)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXLLSVOHJUCBH-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=CC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1)/C=C/C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-nitrophenyl]acrylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2894642.png)
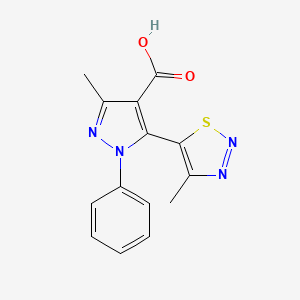
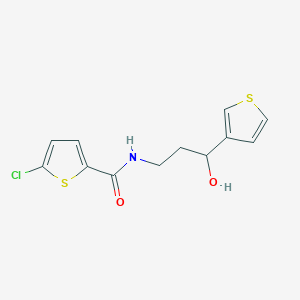

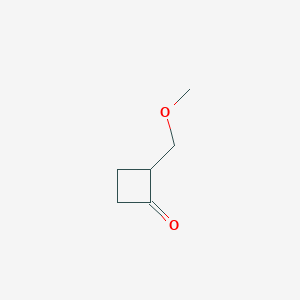
![Methyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B2894650.png)
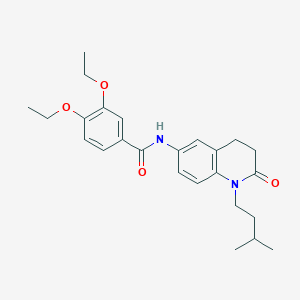
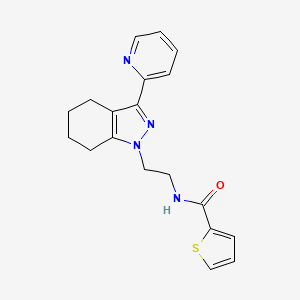

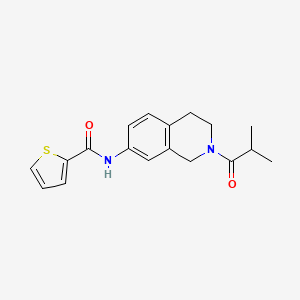
![(Z)-methyl 2-(2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2894659.png)

![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone](/img/structure/B2894662.png)